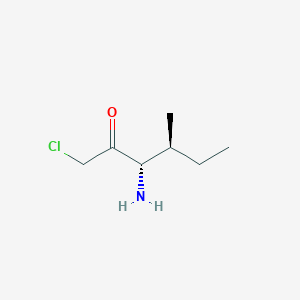
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is a chiral organic compound with significant interest in synthetic chemistry due to its unique structural features. This compound contains both an amino group and a chloro group, making it a versatile intermediate in various chemical reactions. Its stereochemistry, indicated by the (3S,4S) configuration, plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable hexane derivative.
Chlorination: Introduction of the chloro group can be achieved through halogenation reactions using reagents such as thionyl chloride or phosphorus trichloride.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the chloro derivative under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (3S,4S) configuration may involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: Both the amino and chloro groups can participate in nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with thiols can produce thioethers.
Aplicaciones Científicas De Investigación
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound and its analogs are investigated for therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism by which (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-amino-1-chloro-4-methylhexan-2-one: The enantiomer of the compound with different stereochemistry.
(3S,4S)-3-amino-1-bromo-4-methylhexan-2-one: A similar compound with a bromo group instead of a chloro group.
(3S,4S)-3-amino-1-chloro-4-ethylhexan-2-one: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is unique due to its specific stereochemistry and the presence of both amino and chloro functional groups. This combination allows for diverse reactivity and the potential to form a wide range of derivatives with varying properties and applications.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3/t5-,7-/m0/s1 |
Clave InChI |
HYDQIALFKDMGTP-FSPLSTOPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)CCl)N |
SMILES canónico |
CCC(C)C(C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)


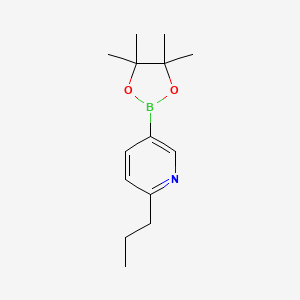
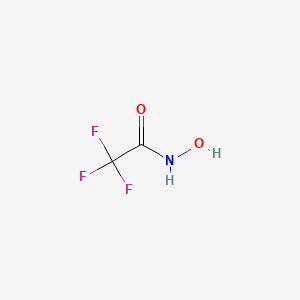
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
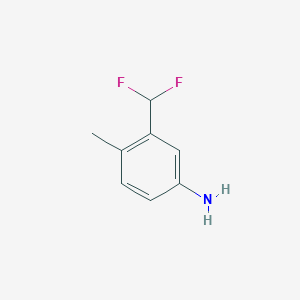

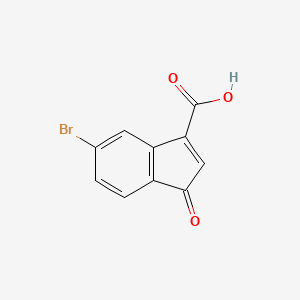


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

